N-[6-bromo-2-(2,4-dipropoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide
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Overview
Description
4-(ALLYLOXY)-N-[6-BROMO-2-(2,4-DIPROPOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and is further functionalized with allyloxy, bromine, and dipropoxyphenyl groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ALLYLOXY)-N-[6-BROMO-2-(2,4-DIPROPOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone core. This is followed by bromination and subsequent allylation and dipropoxylation reactions to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(ALLYLOXY)-N-[6-BROMO-2-(2,4-DIPROPOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while substitution of the bromine atom can produce a variety of substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: The compound’s quinazolinone core is known for its potential as an enzyme inhibitor, making it useful in studies of enzyme function and inhibition.
Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic properties, such as anticancer or antimicrobial effects.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(ALLYLOXY)-N-[6-BROMO-2-(2,4-DIPROPOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate enzyme activity. The presence of the bromine and dipropoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-aminophenol: A simpler compound with a bromine and hydroxyl group, used in various chemical syntheses.
2-(Allyloxy)arylaldehydes: Compounds with an allyloxy group, used in radical cyclization reactions.
Pinacol boronic esters: Compounds used in hydromethylation and other synthetic transformations.
Uniqueness
4-(ALLYLOXY)-N-[6-BROMO-2-(2,4-DIPROPOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the quinazolinone core, along with the allyloxy, bromine, and dipropoxyphenyl groups, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C30H32BrN3O5 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
N-[6-bromo-2-(2,4-dipropoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C30H32BrN3O5/c1-4-15-37-22-10-7-20(8-11-22)29(35)33-34-28(32-26-14-9-21(31)18-25(26)30(34)36)24-13-12-23(38-16-5-2)19-27(24)39-17-6-3/h4,7-14,18-19,28,32H,1,5-6,15-17H2,2-3H3,(H,33,35) |
InChI Key |
XMAXROCGQDSIAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=C(C=C4)OCC=C)OCCC |
Origin of Product |
United States |
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